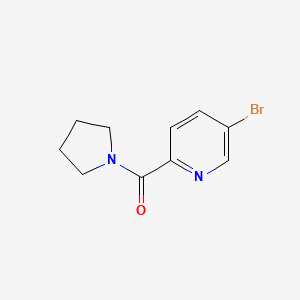

(5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-bromopyridin-2-yl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O/c11-8-3-4-9(12-7-8)10(14)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NREQDJFOSPEEFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40630507 | |

| Record name | (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40630507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

742085-70-7 | |

| Record name | (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40630507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone (CAS 742085-70-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone is a synthetic organic compound featuring a brominated pyridine ring linked to a pyrrolidine moiety via a carbonyl bridge.[1] Its structural motifs, particularly the bromopyridine and pyrrolidine rings, are present in numerous biologically active molecules, suggesting its potential as a valuable building block in medicinal chemistry and drug discovery.[1] The presence of the bromine atom and the methanone group provides reactive sites for further chemical modifications, making it a versatile intermediate for the synthesis of more complex molecules.[1] This document provides a comprehensive overview of its known properties, a proposed synthesis protocol, and a discussion of its potential biological significance based on structurally related compounds.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 742085-70-7 | [2][3] |

| Molecular Formula | C₁₀H₁₁BrN₂O | [2][3] |

| Molecular Weight | 255.11 g/mol | [2][3] |

| Boiling Point | 377.8°C at 760 mmHg | [2] |

| Density | 1.534 g/cm³ | [2] |

| Flash Point | 182.3°C | [2] |

| Refractive Index | 1.607 | [2] |

| LogP | 2.018 | [2] |

| PSA | 33.20000 | [2] |

| Vapor Pressure | 0.0±0.9 mmHg at 25°C (Predicted) | [2] |

Spectroscopic Data

As of the latest available information, detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has not been published in peer-reviewed literature. Researchers are advised to perform their own analytical characterization upon synthesis.

Synthesis and Experimental Protocols

Proposed Synthesis Workflow

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol (Proposed)

Materials:

-

5-Bromopicolinic acid

-

Thionyl chloride (SOCl₂)

-

Pyrrolidine

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Acid Chloride Formation:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromopicolinic acid (1.0 eq).

-

Add thionyl chloride (2.0-3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC or the cessation of gas evolution.

-

After the reaction is complete, remove the excess thionyl chloride under reduced pressure. The resulting crude 5-bromopicolinoyl chloride is used in the next step without further purification.

-

-

Amide Coupling:

-

Dissolve the crude acid chloride in anhydrous DCM and cool the flask to 0°C in an ice bath.

-

In a separate flask, dissolve pyrrolidine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.

-

Slowly add the solution of pyrrolidine and triethylamine to the stirred solution of the acid chloride at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by TLC.

-

-

Work-up and Purification:

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Separate the organic layer, dry it over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

-

Biological Activity and Potential Applications

While there is no specific published data on the biological activity of this compound, its structural components are found in compounds with a wide range of pharmacological activities.

-

Pyrrolidine Derivatives: The pyrrolidine ring is a common scaffold in medicinal chemistry, present in drugs targeting the central nervous system, as well as in compounds with anticancer and antimicrobial properties.[5]

-

Bromopyridine Derivatives: The bromopyridine moiety is a key structural feature in various pharmacologically active compounds. For instance, some bromopyridine derivatives are investigated for their potential in treating neurological and inflammatory diseases.[1] (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone is a known precursor in the synthesis of benzodiazepines.[7]

Given the bioactivity of related compounds, this compound could be a valuable intermediate for the synthesis of novel therapeutic agents. Further research is warranted to explore its potential biological activities, particularly in the areas of oncology, neuropharmacology, and infectious diseases.

Safety and Handling

Specific toxicity data for this compound is not available. As with any chemical of unknown toxicity, it should be handled with care in a well-ventilated fume hood.[8] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation, ingestion, and skin contact.

Conclusion

This compound is a chemical intermediate with potential applications in drug discovery and materials science. This guide provides a summary of its known properties and a proposed synthetic route. The lack of published biological and spectroscopic data highlights the opportunity for further research to fully characterize this compound and explore its potential applications.

References

- 1. (5-Bromopyridin-2-yl)(phenyl)methanone | 206357-52-0 | Benchchem [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. labshake.com [labshake.com]

- 4. growingscience.com [growingscience.com]

- 5. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-(pyrrolidin-1-ylcarbonyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-(pyrrolidin-1-ylcarbonyl)pyridine (CAS No. 742085-70-7) is a halogenated pyridine derivative of interest in medicinal chemistry and drug discovery. An understanding of its physicochemical properties is fundamental to predicting its behavior in biological systems, guiding formulation development, and ensuring reproducibility in research. This technical guide provides a summary of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and logical workflows relevant to its characterization. Due to the limited availability of experimental data, this guide combines known information with predicted values to offer a comprehensive profile.

Core Physicochemical Properties

The effective application of 5-Bromo-2-(pyrrolidin-1-ylcarbonyl)pyridine in a research and development setting necessitates a thorough understanding of its fundamental chemical and physical characteristics. These properties influence its solubility, permeability, and potential interactions with biological targets. The data presented below, a combination of reported and computationally predicted values, are summarized for clarity.

Table 1: Summary of Physicochemical Properties for 5-Bromo-2-(pyrrolidin-1-ylcarbonyl)pyridine

| Property | Value | Source(s) |

| IUPAC Name | (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone | - |

| CAS Number | 742085-70-7 | - |

| Molecular Formula | C₁₀H₁₁BrN₂O | [1][2] |

| Molecular Weight | 255.11 g/mol | [1][2] |

| Appearance | Powder | - |

| Melting Point | Not Available | - |

| Boiling Point | 377.8 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.534 g/cm³ (Predicted) | [1] |

| Water Solubility | Not Available | - |

| logP (Octanol-Water Partition Coefficient) | 2.018 (Predicted) | [1] |

| pKa | Not Available | - |

| Polar Surface Area (PSA) | 33.20 Ų (Predicted) | [1] |

| Refractive Index | 1.607 (Predicted) | [1] |

| Vapor Pressure | 0.0±0.9 mmHg at 25°C (Predicted) | [1] |

| Flash Point | 182.3 °C (Predicted) | [1] |

Experimental Protocols

Standardized experimental protocols are crucial for the accurate and reproducible determination of physicochemical properties. The following sections detail established methodologies for key parameters.

Melting Point Determination

The melting point provides an indication of purity. A sharp melting range is characteristic of a pure crystalline solid, whereas impurities typically depress and broaden the melting range.

Methodology: Capillary Method using a Mel-Temp Apparatus

-

Sample Preparation: A small amount of the finely powdered, dry sample of 5-Bromo-2-(pyrrolidin-1-ylcarbonyl)pyridine is packed into a capillary tube to a height of 2-3 mm.[3] The tube is tapped gently to ensure tight packing.[3]

-

Apparatus Setup: The packed capillary tube is placed into the heating block of a Mel-Temp apparatus.[3]

-

Rapid Determination (Optional): For an unknown compound, a rapid heating rate is initially used to determine an approximate melting range.[4]

-

Accurate Determination: A fresh sample is heated rapidly to about 15-20°C below the approximate melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.[3][4]

-

Observation: The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the range.[3]

Aqueous Solubility Determination

Solubility is a critical factor influencing a drug's absorption and bioavailability. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

Methodology: Shake-Flask Method

-

Preparation: An excess amount of solid 5-Bromo-2-(pyrrolidin-1-ylcarbonyl)pyridine is added to a series of vials containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[5]

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker or water bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[6][7]

-

Phase Separation: After equilibration, the suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged at high speed to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the compound in the clear filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calibration: A standard calibration curve is generated using known concentrations of the compound to accurately quantify the solubility.[7]

Octanol-Water Partition Coefficient (logP) Determination

LogP is a measure of a compound's lipophilicity, which is a key predictor of its membrane permeability and distribution within the body. Reverse-phase HPLC provides a rapid and reliable method for estimating logP.

Methodology: RP-HPLC Method

-

System Setup: A reverse-phase HPLC system with a C18 column and a UV detector is used. The mobile phase typically consists of a buffered aqueous solution and an organic modifier like methanol or acetonitrile.

-

Calibration: A set of reference compounds with known logP values is injected into the system. The retention time (t_R_) for each standard is recorded.

-

Correlation: A calibration curve is generated by plotting the known logP values of the standards against their measured retention times (or log k', where k' is the retention factor).

-

Sample Analysis: A solution of 5-Bromo-2-(pyrrolidin-1-ylcarbonyl)pyridine is injected into the HPLC system under the same conditions used for the standards. Its retention time is measured.

-

logP Calculation: The logP of the target compound is determined by interpolating its retention time on the calibration curve generated from the reference compounds. This method provides a "chromatographic hydrophobicity index" that is highly correlated with the shake-flask logP value.

Acid Dissociation Constant (pKa) Determination

The pKa value indicates the strength of an acid or base and determines the extent of ionization of a compound at a given pH. This is critical as the ionization state affects solubility, permeability, and receptor binding.

Methodology: Potentiometric Titration

-

Sample Preparation: A precise amount of 5-Bromo-2-(pyrrolidin-1-ylcarbonyl)pyridine is dissolved in a suitable solvent (e.g., water or a co-solvent system if solubility is low) to a known concentration (e.g., 1 mM). The solution's ionic strength is kept constant using an electrolyte like KCl.

-

Apparatus Calibration: A potentiometer with a combined pH electrode is calibrated using standard buffers of known pH (e.g., pH 4, 7, and 10).

-

Titration: The sample solution is placed in a thermostatted vessel and stirred. A standardized titrant (e.g., 0.1 M HCl for a basic compound or 0.1 M NaOH for an acidic compound) is added in small, precise increments.

-

Data Collection: The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate.

-

Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve. For a monoprotic species, the pKa is equal to the pH at the half-equivalence point.

Visualizations: Workflows and Methodologies

Visual diagrams are essential for clarifying complex processes and relationships in scientific research. The following diagrams, created using the DOT language, illustrate key workflows for the characterization of 5-Bromo-2-(pyrrolidin-1-ylcarbonyl)pyridine.

References

- 1. Page loading... [wap.guidechem.com]

- 2. labshake.com [labshake.com]

- 3. (5-Bromopyridin-2-yl)(phenyl)methanone | 206357-52-0 | Benchchem [benchchem.com]

- 4. This compound | 742085-70-7 | Benchchem [benchchem.com]

- 5. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buy (5-Bromo-2-chlorophenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone [smolecule.com]

An In-Depth Technical Guide on (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone is a heterocyclic compound featuring a bromopyridine moiety linked to a pyrrolidine ring via a ketone bridge. This molecule holds potential interest in medicinal chemistry and drug discovery due to the established biological activities of related bromopyridine and pyrrolidine-containing structures. This guide provides a summary of the available technical data for this compound. However, it is important to note that detailed experimental data, including crystallographic analysis and comprehensive biological activity studies, are not extensively available in the public domain.

Molecular Structure and Properties

The fundamental characteristics of this compound are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁BrN₂O | [1] |

| Molecular Weight | 255.11 g/mol | [1] |

| CAS Number | 742085-70-7 | [1] |

| Canonical SMILES | C1CCN(C1)C(=O)C2=NC=C(C=C2)Br | [1] |

Due to a lack of publicly available crystallographic data, a table of specific bond lengths and angles cannot be provided at this time. The three-dimensional conformation of the molecule, including the planarity of the pyridine ring and the puckering of the pyrrolidine ring, would require experimental determination through techniques such as X-ray crystallography.

Synthesis and Characterization

A detailed, experimentally verified synthesis protocol for this compound is not currently published in peer-reviewed literature. However, based on the synthesis of analogous compounds, a plausible synthetic route is the amidation of a 5-bromopicolinic acid derivative with pyrrolidine.

Hypothetical Synthesis Workflow

Caption: Hypothetical synthesis of the target compound.

Characterization Data

Specific spectral data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR) for this compound are not available in published databases. For structurally related compounds, standard analytical techniques are employed for characterization.[2]

Table 2: Required Analytical Data for Structural Elucidation (Data Not Available)

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons on the pyridine and pyrrolidine rings. Chemical shifts and coupling constants would confirm the substitution pattern and ring integrity. |

| ¹³C NMR | Resonances for each unique carbon atom, including the carbonyl carbon and the carbons of the heterocyclic rings. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound, and fragmentation patterns consistent with the proposed structure. |

| IR Spectroscopy | Characteristic absorption bands for the C=O (ketone) and C-Br bonds, as well as vibrations from the aromatic and aliphatic C-H bonds. |

Biological Activity and Signaling Pathways

There are no specific studies detailing the biological activity or the mechanism of action of this compound. However, the constituent moieties suggest potential areas of pharmacological interest. For instance, various substituted bromopyridines have been investigated for their roles as intermediates in the synthesis of neurologically active compounds.[3] Similarly, the pyrrolidine scaffold is a common feature in many biologically active molecules.

A related compound, 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine, has been shown to modulate Toll-like receptor (TLR) signaling pathways, specifically the MyD88-dependent and TRIF-dependent pathways, leading to a decrease in the expression of inflammatory genes.[4] This suggests that other pyrrolidine-containing compounds could have roles in inflammatory signaling.

Illustrative Signaling Pathway (Based on a Related Compound)

Caption: Inhibition of TLR signaling by a related pyrrolidine derivative.

Conclusion and Future Directions

This compound represents a molecule of interest for which foundational chemical data is available. However, a comprehensive understanding of its structural, synthetic, and biological properties is currently lacking in the public scientific literature. Future research should focus on:

-

Definitive Synthesis and Characterization: Development and publication of a robust synthetic protocol followed by full spectral characterization.

-

Structural Elucidation: X-ray crystallographic analysis to determine the precise three-dimensional structure, including bond lengths and angles.

-

Biological Screening: Evaluation of its activity in various assays to identify potential therapeutic applications.

-

Mechanism of Action Studies: If biological activity is identified, further investigation into the specific signaling pathways and molecular targets involved would be warranted.

This technical guide serves as a summary of the currently available information and highlights the significant knowledge gaps that need to be addressed by future research.

References

In-depth Technical Guide: (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a technical overview of the chemical compound (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone. Due to the limited availability of public domain spectral and synthesis data for this specific molecule, this guide focuses on the compilation of its fundamental properties and presents a generalized experimental workflow for its synthesis and characterization based on common organic chemistry principles. The aim is to equip researchers with a foundational understanding for further investigation.

Introduction

This compound, with the Chemical Abstracts Service (CAS) registry number 742085-70-7, is a heterocyclic compound containing a brominated pyridine ring attached to a pyrrolidine moiety through a ketone functional group. Its molecular formula is C₁₀H₁₁BrN₂O, and it has a molecular weight of 255.11 g/mol . The presence of the bromopyridine scaffold makes it a potential building block in medicinal chemistry and materials science, offering a reactive site for cross-coupling reactions and further functionalization.

Physicochemical Properties

| Property | Value |

| CAS Number | 742085-70-7 |

| Molecular Formula | C₁₀H₁₁BrN₂O |

| Molecular Weight | 255.11 g/mol |

| Canonical SMILES | C1CCN(C1)C(=O)C2=NC=C(C=C2)Br |

Hypothetical Synthesis Protocol

A plausible synthetic route for this compound involves the amidation of a 5-bromopicolinic acid derivative with pyrrolidine. The following is a generalized experimental protocol:

3.1. Materials and Methods

-

5-Bromopicolinic acid

-

Pyrrolidine

-

Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU, HOBt/EDC)

-

Anhydrous dichloromethane (DCM) or a similar aprotic solvent

-

Triethylamine (TEA) or another suitable base

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

-

Silica gel for column chromatography

-

NMR spectrometer, Mass spectrometer, IR spectrometer

3.2. Procedure

-

Activation of Carboxylic Acid: To a solution of 5-bromopicolinic acid in anhydrous DCM, slowly add thionyl chloride at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC). Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 5-bromopicolinoyl chloride.

-

Amidation: Dissolve the crude acid chloride in anhydrous DCM and cool the solution to 0 °C. In a separate flask, prepare a solution of pyrrolidine and triethylamine in anhydrous DCM. Add the pyrrolidine solution dropwise to the acid chloride solution. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up: Quench the reaction with water. Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Proposed Characterization Workflow

The successful synthesis of this compound would be confirmed through a series of spectroscopic analyses. The expected, though currently unavailable, data from these analyses are outlined below.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine ring and the pyrrolidine ring. The aromatic protons will appear in the downfield region, while the aliphatic protons of the pyrrolidine ring will be in the upfield region.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon, the carbons of the bromopyridine ring, and the carbons of the pyrrolidine ring.

4.2. Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should exhibit a molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight. The isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) should be observable in the mass spectrum.

4.3. Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. A strong absorption band characteristic of the C=O (ketone) stretching vibration is expected, typically in the range of 1630-1680 cm⁻¹.

Logical Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Synthesis and Characterization Workflow.

Conclusion

While a comprehensive dataset for this compound is not currently available in the public domain, this guide provides a foundational framework for its synthesis and characterization. The proposed methodologies are based on established chemical principles and offer a starting point for researchers interested in exploring the properties and potential applications of this compound. Further experimental investigation is required to establish a definitive spectral database and detailed synthesis protocols.

Mass Spectrometry of (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone, a compound of interest in pharmaceutical research. Lacking direct experimental data in publicly available literature, this document outlines the predicted fragmentation patterns based on established principles of mass spectrometry and data from analogous structures. Detailed, adaptable experimental protocols for both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are presented, alongside a logical workflow for its analysis. This guide serves as a foundational resource for researchers undertaking the characterization of this and structurally related molecules.

Introduction

This compound is a small organic molecule featuring a brominated pyridine ring linked to a pyrrolidine moiety via a ketone functional group. Its molecular formula is C₁₀H₁₁BrN₂O, with a monoisotopic molecular weight of approximately 254.0058 Da and an average molecular weight of 255.11 g/mol . The presence of bromine results in a characteristic isotopic pattern, with the M+2 peak having nearly the same intensity as the molecular ion peak. Understanding the mass spectrometric behavior of this compound is crucial for its identification, quantification, and structural elucidation in various matrices.

Predicted Fragmentation Pathways

The fragmentation of this compound under mass spectrometric conditions, particularly with techniques like electrospray ionization (ESI) followed by collision-induced dissociation (CID), is expected to be directed by the protonation of the basic nitrogen atoms in the pyridine and pyrrolidine rings, as well as the amide carbonyl oxygen. The positive charge localization will influence the subsequent bond cleavages.

Based on the fragmentation of similar N-acylpyridinium cations, the primary cleavage is anticipated to occur at the amide bond.[1]

A proposed fragmentation scheme is as follows:

-

Protonation: The molecule is likely to be protonated at the pyridine nitrogen, the pyrrolidine nitrogen, or the carbonyl oxygen in the ESI source.

-

Primary Fragmentation:

-

Cleavage of the C(O)-N bond: This is a common fragmentation pathway for amides, leading to the formation of the 5-bromopyridin-2-ylcarbonylium ion and a neutral pyrrolidine molecule.

-

Cleavage of the Py-C(O) bond: This would result in the formation of a protonated pyrrolidinylmethanone and a neutral 5-bromopyridine.

-

Ring opening of the pyrrolidine: Fragmentation can also be initiated by the cleavage of the pyrrolidine ring.

-

Predicted Mass Spectrometry Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for the molecular ion and key fragments of this compound. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in doublet peaks for all bromine-containing fragments, separated by approximately 2 Da.

| Predicted Fragment | Structure | m/z (⁷⁹Br) | m/z (⁸¹Br) | Notes |

| [M+H]⁺ | [C₁₀H₁₂BrN₂O]⁺ | 255.0131 | 257.0110 | Molecular ion peak |

| [M]⁺˙ | [C₁₀H₁₁BrN₂O]⁺˙ | 254.0058 | 256.0037 | Radical cation (less common in ESI) |

| Fragment 1 | [C₆H₃BrNC(O)]⁺ | 183.9447 | 185.9426 | 5-Bromopyridin-2-ylcarbonylium ion |

| Fragment 2 | [C₅H₁₀N]⁺ | 70.0808 | - | Pyrrolidinyl cation |

| Fragment 3 | [C₆H₄BrN]⁺˙ | 156.9552 | 158.9531 | 5-Bromopyridine radical cation |

| Fragment 4 | [C₅H₈NO]⁺ | 98.0599 | - | Pyrrolidinylmethanone cation |

Note: The m/z values are calculated for the monoisotopic masses.

Experimental Protocols

The following are detailed, adaptable protocols for the analysis of this compound using LC-MS and GC-MS.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a suitable technique for the analysis of this compound due to its polarity.

4.1.1 Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.

-

Working Solutions: Serially dilute the stock solution to prepare working standards in the range of 1 ng/mL to 1000 ng/mL using the initial mobile phase composition as the diluent.

-

Matrix Samples (e.g., Plasma, Urine): Perform a protein precipitation or solid-phase extraction (SPE) to remove interferences. A typical protein precipitation protocol involves adding three parts of cold acetonitrile to one part of the plasma sample, vortexing, and centrifuging to pellet the precipitated proteins. The supernatant can then be diluted and injected.

4.1.2 LC-MS Parameters

| Parameter | Condition |

| LC System | Agilent 1290 Infinity II or equivalent |

| Column | Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Agilent 6545XT AdvanceBio Q-TOF or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Gas Temperature | 325 °C |

| Gas Flow | 8 L/min |

| Nebulizer | 35 psig |

| Sheath Gas Temp | 350 °C |

| Sheath Gas Flow | 11 L/min |

| Capillary Voltage | 3500 V |

| Fragmentor Voltage | 120 V |

| Skimmer Voltage | 65 V |

| Mass Range | 50 - 500 m/z |

| Acquisition Rate | 2 spectra/s |

| Collision Energy (for MS/MS) | Ramped (e.g., 10, 20, 40 eV) |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be used for the analysis of this compound, assuming it has sufficient volatility and thermal stability.

4.2.1 Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution in a volatile solvent like dichloromethane or ethyl acetate.

-

Working Solutions: Prepare working standards by serial dilution.

-

Derivatization (if necessary): If the compound exhibits poor chromatographic performance, derivatization (e.g., silylation) may be required, although it is unlikely for this molecule.

4.2.2 GC-MS Parameters

| Parameter | Condition |

| GC System | Agilent 8890 GC or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min |

| Mass Spectrometer | Agilent 5977B MSD or equivalent |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Electron Energy | 70 eV |

| Mass Range | 40 - 450 m/z |

| Scan Rate | 2 scans/s |

Logical Workflow and Data Analysis

The following diagram illustrates a typical workflow for the mass spectrometric analysis of this compound.

Caption: Mass Spectrometry Analysis Workflow.

Conclusion

This guide provides a foundational framework for the mass spectrometric analysis of this compound. While the fragmentation data presented is predictive, it is based on well-established chemical principles and will serve as a valuable starting point for empirical studies. The detailed experimental protocols for both LC-MS and GC-MS offer robust methods for the separation and detection of this compound, which can be optimized based on specific instrumentation and sample matrices. The logical workflow provides a clear path for a comprehensive analysis, from sample preparation to structural confirmation. This document is intended to empower researchers in drug development and related fields to confidently approach the characterization of this and similar novel chemical entities.

References

The Ascendancy of Bromopyridine Pyrrolidine Compounds in Modern Drug Discovery: A Technical Guide

For Immediate Release

In the ever-evolving landscape of pharmaceutical research, the quest for novel therapeutic agents with high efficacy and specificity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, bromopyridine pyrrolidine derivatives have emerged as a particularly promising class of compounds, demonstrating significant biological activity across a range of therapeutic areas, most notably in oncology. This technical guide provides an in-depth overview of the synthesis, biological activity, and mechanisms of action of these compounds, tailored for researchers, scientists, and drug development professionals.

The core of this guide focuses on the compelling evidence supporting bromopyridine pyrrolidine compounds as potent inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway that is crucial for cancer cell metabolism and survival.[1][2][3] By targeting NAMPT, these compounds effectively deplete intracellular NAD+ levels, leading to energy depletion, impaired DNA repair, and ultimately, apoptotic cell death in cancer cells.[3]

Quantitative Analysis of Biological Activity

The potency of bromopyridine pyrrolidine derivatives as NAMPT inhibitors and anticancer agents has been quantified in numerous studies. The following table summarizes the in vitro inhibitory activity and antiproliferative effects of representative compounds from this class.

| Compound ID | Target | Assay Type | IC50 (nM) | Cell Line(s) | Reference |

| Compound 15 | NAMPT | Antiproliferative | 0.025 | A2780 (Ovarian) | [4] |

| Antiproliferative | 0.33 | MCF-7 (Breast) | [4] | ||

| MS0 | NAMPT | Enzyme Inhibition | 9.87 ± 1.15 | - | [5] |

| MS7 | NAMPT | Enzyme Inhibition | 0.93 ± 0.29 | - | [5] |

| FK866 | NAMPT | Enzyme Inhibition | 1.60 ± 0.32 | - | [6] |

| Compound 11 | NAMPT | Enzyme Inhibition | 5 | - | [7] |

| Antiproliferative | 2 - 200 | DU145, Hela, H1975, K562, MCF-7, HUH7 | [7] | ||

| A4276 | NAMPT | Enzyme Inhibition | 492 | - | [8] |

Core Experimental Protocols

The biological evaluation of bromopyridine pyrrolidine compounds involves a series of well-established experimental protocols to determine their efficacy and mechanism of action. Below are detailed methodologies for key assays.

NAMPT Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of NAMPT.

-

Reagents and Materials : Recombinant human NAMPT, nicotinamide (NAM), phosphoribosyl pyrophosphate (PRPP), ATP, NAD+ standards, and a suitable detection reagent (e.g., a luciferase-based NAD/NADH detection kit).

-

Procedure :

-

The reaction is initiated by incubating varying concentrations of the test compound with recombinant NAMPT enzyme in a reaction buffer containing NAM and PRPP.

-

The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at 37°C.

-

The amount of NAD+ produced is quantified using a detection reagent that generates a luminescent or fluorescent signal proportional to the NAD+ concentration.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Cell Viability (MTT) Assay

This assay assesses the cytotoxic effects of the compounds on cancer cell lines.

-

Reagents and Materials : Cancer cell lines (e.g., A2780, MCF-7), cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, and a solubilizing agent (e.g., DMSO).

-

Procedure :

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the bromopyridine pyrrolidine compounds for a specified duration (e.g., 72 hours).

-

Following treatment, the MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

The formazan crystals are dissolved using a solubilizing agent, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

-

In Vivo Tumor Xenograft Studies

These studies evaluate the antitumor efficacy of the compounds in a living organism.

-

Animal Models : Immunocompromised mice (e.g., nude mice) are used.

-

Procedure :

-

Human cancer cells are subcutaneously injected into the flanks of the mice.

-

Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

-

The test compound is administered to the treatment group via a suitable route (e.g., intraperitoneal injection or oral gavage) at a specified dose and schedule.

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, tumors are excised and weighed, and further analysis (e.g., histopathology, biomarker analysis) may be performed.

-

The antitumor efficacy is determined by comparing the tumor growth in the treated group to the control group. For instance, in an A2780 xenograft model, a potent NAMPT inhibitor demonstrated significant tumor volume reduction compared to the vehicle control.[4]

-

Visualizing the Mechanism and Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: NAMPT signaling pathway and inhibition by bromopyridine pyrrolidine compounds.

Caption: Experimental workflow for the evaluation of bromopyridine pyrrolidine compounds.

Conclusion

Bromopyridine pyrrolidine compounds represent a highly promising scaffold in the development of novel anticancer therapeutics. Their potent and specific inhibition of NAMPT provides a clear mechanism of action that is particularly effective against cancer cells with high energy demands. The data and protocols presented in this guide offer a solid foundation for researchers to further explore and optimize this important class of molecules. Future work will likely focus on refining the structure-activity relationships to enhance potency and drug-like properties, ultimately leading to the development of clinical candidates for the treatment of various malignancies.

References

- 1. Medicinal chemistry of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are the new molecules for NAMPT inhibitors? [synapse.patsnap.com]

- 4. Nicotinamide phosphoribosyltransferase inhibitors, design, preparation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery and characterization of novel small-molecule inhibitors targeting nicotinamide phosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Crystal structure-based comparison of two NAMPT inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy [frontiersin.org]

- 8. Discovery of a novel NAMPT inhibitor that selectively targets NAPRT-deficient EMT-subtype cancer cells and alleviates chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

Potential therapeutic targets of (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone

An In-depth Technical Guide on the Potential Therapeutic Targets of (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone

Executive Summary

This compound is a synthetic compound whose therapeutic potential is currently under exploration. While direct, extensive biological studies on this specific molecule are not widely published, its structural components—a 5-bromopyridine ring and a pyrrolidin-1-yl methanone moiety—are present in various biologically active compounds. This guide synthesizes the available information and provides a predictive analysis of its potential therapeutic targets based on structure-activity relationships of analogous compounds. The primary hypothesized targets fall within the realms of neurology and oncology, with potential mechanisms involving kinase inhibition and receptor modulation. This document outlines these potential targets, proposes relevant experimental workflows for their validation, and provides standardized protocols for key assays.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C10H11BrN2O |

| Molecular Weight | 255.11 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO and methanol |

| CAS Number | 446261-30-1 |

Potential Therapeutic Targets and Mechanisms of Action

Based on structural similarities to known bioactive molecules, two primary areas of therapeutic potential are hypothesized for this compound:

Neurology: Targeting Central Nervous System (CNS) Disorders

The pyridine and pyrrolidine rings are common scaffolds in compounds targeting CNS disorders. A broad class of N-aroyl-N'-aryl-piperazine derivatives, which share structural features with the compound , have been investigated for their potential in treating conditions like anxiety, depression, and psychosis. These compounds often exhibit affinity for dopamine and serotonin receptors.

Hypothesized Target: Dopamine D2 and Serotonin 5-HT2A Receptors

Proposed Mechanism: The compound may act as an antagonist or partial agonist at these receptors, modulating neurotransmitter signaling pathways implicated in various psychiatric disorders.

Caption: Hypothesized modulation of dopaminergic and serotonergic pathways.

Oncology: Targeting Kinase Signaling Pathways

The 2-aminopyridine scaffold, a close relative of the pyridine-2-carboxamide core in the title compound, is a well-established "hinge-binding" motif in many kinase inhibitors. These inhibitors are crucial in cancer therapy as they can block the signaling pathways that drive tumor growth and proliferation.

Hypothesized Target: Tyrosine Kinases (e.g., EGFR, VEGFR)

Proposed Mechanism: The compound may bind to the ATP-binding site of receptor tyrosine kinases, inhibiting their autophosphorylation and downstream signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways.

Caption: Proposed inhibition of tyrosine kinase signaling pathways.

Experimental Protocols

The following are generalized protocols for the initial assessment of the compound against the hypothesized targets.

Receptor Binding Assay (for CNS Targets)

Objective: To determine the binding affinity of the compound for dopamine D2 and serotonin 5-HT2A receptors.

Methodology:

-

Membrane Preparation: Prepare cell membrane fractions from cell lines overexpressing the target receptors (e.g., CHO-K1 or HEK293 cells).

-

Binding Reaction: Incubate the membrane preparations with a known radioligand (e.g., [3H]spiperone for D2R, [3H]ketanserin for 5-HT2AR) and varying concentrations of the test compound.

-

Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at room temperature).

-

Separation: Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

-

Detection: Quantify the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Kinase Inhibition Assay (for Oncology Targets)

Objective: To measure the ability of the compound to inhibit the enzymatic activity of a target kinase.

Methodology:

-

Assay Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Reaction Mixture: In a microplate, combine the target kinase, a suitable substrate (e.g., a biotinylated peptide), and ATP.

-

Compound Addition: Add the test compound at various concentrations.

-

Incubation: Allow the kinase reaction to proceed for a set time (e.g., 30-60 minutes at room temperature).

-

Detection: Stop the reaction and add detection reagents: a europium-labeled anti-phospho-specific antibody and an allophycocyanin (APC)-labeled streptavidin.

-

Signal Reading: If the substrate is phosphorylated, the antibody binds, bringing the europium and APC into proximity, generating a FRET signal that can be read on a suitable plate reader.

-

Data Analysis: Plot the signal against the compound concentration to determine the IC50 value.

Experimental Workflow for Target Validation

The following diagram outlines a logical workflow for progressing from initial screening to in vivo validation.

Caption: A generalized workflow for drug discovery and development.

Conclusion and Future Directions

While definitive therapeutic targets for this compound have not yet been established in the public domain, a structural analysis provides a rational basis for prioritizing its investigation against CNS receptors and oncology-related kinases. The experimental protocols and workflows detailed in this guide offer a systematic approach to elucidating its biological activity and therapeutic potential. Future research should focus on performing the described in vitro screening assays to confirm or refute these hypotheses. Positive hits would then warrant progression to cell-based models and eventually in vivo studies to validate the compound's efficacy and safety profile for specific disease indications.

In-depth Technical Guide: (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone is a chemical compound with the molecular formula C₁₀H₁₁BrN₂O. While its specific biological activities and detailed synthesis protocols are not extensively documented in publicly available scientific literature, its structural motifs—a bromopyridine ring and a pyrrolidine amide—are present in various biologically active molecules. This guide provides a comprehensive overview of the available information on this compound and explores the known biological activities and synthetic pathways of structurally related compounds to offer insights into its potential properties and applications.

Introduction

This compound is a heterocyclic compound featuring a pyridine ring substituted with a bromine atom and a pyrrolidin-1-yl-methanone group. The presence of the bromopyridine moiety is significant in medicinal chemistry, as halogenated pyridines are known to exhibit a range of pharmacological activities. Similarly, the pyrrolidine amide structure is a common scaffold in drug discovery, contributing to the pharmacokinetic and pharmacodynamic properties of various therapeutic agents. This document aims to collate the existing data on the target molecule and to extrapolate potential areas of interest based on the analysis of related chemical structures.

Physicochemical Properties

Based on available supplier information, the fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 742085-70-7 |

| Molecular Formula | C₁₀H₁₁BrN₂O |

| Molecular Weight | 255.11 g/mol |

Note: Experimental data on properties such as melting point, boiling point, and solubility are not consistently reported in the available literature.

Synthesis and Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not currently available in scientific databases. However, a general synthetic approach can be proposed based on standard amide bond formation reactions.

Proposed Synthetic Pathway

A plausible synthetic route would involve the coupling of a 5-bromopicolinoyl derivative with pyrrolidine. This is a common method for the preparation of pyridine carboxamides.

Figure 1. Proposed general synthetic workflow for this compound.

General Experimental Protocol (Hypothetical):

-

Activation of Carboxylic Acid: 5-Bromopicolinic acid would be converted to a more reactive species, such as an acid chloride or an activated ester. For example, treatment with thionyl chloride or oxalyl chloride in an inert solvent (e.g., dichloromethane, THF) would yield 5-bromopicolinoyl chloride.

-

Amide Coupling: The activated 5-bromopicolinoyl derivative would then be reacted with pyrrolidine in the presence of a non-nucleophilic base (e.g., triethylamine, N,N-diisopropylethylamine) to neutralize the acid byproduct. The reaction is typically carried out at room temperature or with cooling.

-

Work-up and Purification: Upon completion, the reaction mixture would be subjected to an aqueous work-up to remove unreacted starting materials and salts. The crude product would then be purified using techniques such as column chromatography, recrystallization, or distillation.

Potential Biological Activities and Signaling Pathways

While no specific biological data for this compound has been published, the activities of related compounds suggest potential areas for investigation.

Insights from Structurally Related Compounds

-

Bromopyridine Derivatives: The bromopyridine scaffold is a key component in a variety of pharmacologically active compounds. These compounds are known to interact with a wide range of biological targets, including enzymes and receptors.

-

Pyrrolidine Amides: The pyrrolidine amide moiety is a prevalent structural motif in numerous pharmaceuticals. For instance, derivatives of pyrrolidine amides have been investigated as inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme involved in inflammation and pain signaling.

Postulated Signaling Pathway Involvement

Given the anti-inflammatory potential of related NAAA inhibitors, one could hypothesize that if this compound were to exhibit such activity, it might modulate signaling pathways associated with inflammation. A simplified, hypothetical representation of such a pathway is provided below.

Figure 2. Hypothetical signaling pathway for anti-inflammatory action.

Conclusion and Future Directions

This compound remains a largely uncharacterized compound in the scientific literature. Its chemical structure suggests that it could be a valuable building block for the synthesis of more complex molecules and may possess latent biological activities. Future research should focus on:

-

Developing and publishing a detailed, optimized synthesis protocol.

-

Conducting a broad biological screening to identify potential therapeutic areas.

-

Investigating its structure-activity relationships by synthesizing and testing analogues.

This technical guide serves as a foundational document based on the currently available information and theoretical considerations. Further experimental validation is necessary to fully elucidate the chemical and biological properties of this compound.

The Genesis and Evolution of 5-Bromopyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold, a foundational heterocyclic motif, has been a cornerstone of chemical research for over a century, underpinning the development of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] The strategic introduction of a bromine atom at the 5-position of the pyridine ring has given rise to a versatile and highly valuable class of compounds: 5-bromopyridine derivatives. This technical guide provides an in-depth exploration of the discovery, historical development, and ever-expanding research applications of these pivotal chemical entities. From their early synthetic explorations to their modern-day utility in complex, targeted therapies, 5-bromopyridine derivatives continue to be indispensable tools for chemical innovation.

A Historical Perspective: From Pyridine's Discovery to Halogenated Derivatives

The story of 5-bromopyridine derivatives is intrinsically linked to the history of pyridine itself. Impure pyridine was first isolated in the 19th century from coal tar, a significant milestone in organic chemistry.[1] The structure of pyridine, a benzene ring with one carbon atom replaced by nitrogen, was elucidated in the 1860s and 1870s.[3] Early synthetic methods, such as the Hantzsch pyridine synthesis developed in 1881, paved the way for the creation of a wide variety of pyridine derivatives.[3]

The introduction of halogen atoms, particularly bromine, onto the pyridine ring was a logical progression, offering chemists a "handle" to further functionalize the core structure. The reactivity of the bromine atom, especially its susceptibility to nucleophilic substitution and its utility in cross-coupling reactions, unlocked a new realm of synthetic possibilities.[4]

Key 5-Bromopyridine Derivatives and Their Synthesis

Several 5-bromopyridine derivatives have emerged as critical building blocks in organic synthesis. Their preparation and subsequent reactions are central to the construction of more complex molecules.

2-Amino-5-bromopyridine

One of the most widely utilized 5-bromopyridine derivatives, 2-amino-5-bromopyridine, serves as a crucial intermediate in the synthesis of pharmaceuticals.[4]

Synthesis: A common method for the synthesis of 2-amino-5-bromopyridine involves the direct bromination of 2-aminopyridine. Careful control of reaction conditions is necessary to achieve regioselectivity for the 5-position.[4] An alternative approach utilizes phenyltrimethylammonium tribromide as the brominating agent in a chloroform solvent.[5]

Experimental Protocol: Synthesis of 2-Amino-5-bromopyridine [5]

-

Materials: 2-aminopyridine, phenyltrimethylammonium tribromide, chloroform, saturated sodium chloride solution, anhydrous sodium sulfate, benzene.

-

Procedure:

-

In a 1L three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 9.4g of 2-aminopyridine (0.1mol), 37.6g of phenyltrimethylammonium tribromide (0.1mol), and 300ml of chloroform.

-

Stir the mixture at 25°C for 2 hours.

-

Wash the reaction mixture with 40ml of saturated sodium chloride solution.

-

Separate the organic layer and wash it 2-3 times with 20ml of water.

-

Dry the organic phase with anhydrous sodium sulfate, filter, and remove the chloroform by rotary evaporation to obtain an oil.

-

Cool the oil with ice water and add water to precipitate a solid crude product.

-

Recrystallize the crude product from benzene, filter, and dry to obtain the final product.

-

5-Bromopyridine-2-carboxylic Acid

This derivative is a valuable intermediate, with its carboxylic acid and bromine functionalities offering dual points for molecular elaboration.[6] It is instrumental in the development of various therapeutic agents and agrochemicals.[6]

5-Bromo-N-phenylpyridin-3-amine

The 3-aminopyridine scaffold is a privileged structure in medicinal chemistry, and its 5-bromo derivative is a versatile precursor for creating diverse molecular libraries, particularly for kinase inhibitors.[7]

The Dawn of a New Era: Palladium-Catalyzed Cross-Coupling Reactions

The true potential of 5-bromopyridine derivatives was fully realized with the advent of palladium-catalyzed cross-coupling reactions. These transformative reactions, recognized with the 2010 Nobel Prize in Chemistry, provided a powerful and versatile methodology for forming carbon-carbon and carbon-heteroatom bonds under mild conditions.[8][9]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, has become one of the most important and widely used cross-coupling reactions.[10] For 5-bromopyridine derivatives, this reaction allows for the facile introduction of a wide array of aryl and heteroaryl substituents at the 5-position, a key strategy in modern drug discovery.[11][12]

Experimental Protocol: General Suzuki-Miyaura Coupling of a 5-Bromopyridine Derivative [13]

-

Materials: 5-bromopyridine derivative (e.g., 3-Amino-5-bromopyridine), arylboronic acid, Tetrakis(triphenylphosphine)palladium(0), potassium phosphate, 1,4-dioxane, and water.

-

Procedure (Conventional Heating):

-

To a dry reaction flask, add the 5-bromopyridine derivative (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

-

Add the palladium catalyst (0.05 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

-

Add a degassed 4:1 mixture of 1,4-dioxane and water.

-

Heat the reaction mixture to reflux (e.g., 90-100°C) and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction, perform an aqueous workup, and extract the product with an organic solvent.

-

Purify the crude product by column chromatography.

-

Applications in Research and Development

The versatility of 5-bromopyridine derivatives has led to their application in a multitude of research areas.

Medicinal Chemistry

In medicinal chemistry, these compounds are key building blocks for the synthesis of a wide range of biologically active molecules.[7] They are integral to the development of novel pharmaceuticals, particularly in the fields of oncology and neurology.[7]

-

Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors, and the ability to diversify the 5-position of brominated pyridines via cross-coupling has been instrumental in the development of potent and selective inhibitors for targets such as p38 MAP kinase.[7][12]

Agrochemicals

5-Bromopyridine derivatives also serve as precursors for the synthesis of herbicides and fungicides, contributing to advancements in crop protection and agricultural sustainability.[6]

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and biological activity of selected 5-bromopyridine derivatives.

| Derivative | Starting Material | Reaction Type | Yield (%) | Reference |

| 2-Amino-5-bromopyridine | 2-Aminopyridine | Bromination | 75-81 | [5] |

| 5-Bromopyridine-2-carbonitrile | 2,5-Dibromopyridine | Cyanation | 75 | [14] |

| N-[5-Bromo-2-methylpyridine-3-yl]acetamide | 5-bromo-2-methylpyridin-3-amine | Acetylation | 85 | [15] |

| 5-Aryl-2-methylpyridin-3-amines | 5-bromo-2-methylpyridin-3-amine | Suzuki Coupling | Moderate to Good | [15] |

| Compound | Biological Activity | Metric | Value | Reference |

| 5-Aryl-cyclopenta[c]pyridine derivative (4k) | Anti-TMV Activity (in vivo) | Inactivation Effect | 51.1 ± 1.9% | [16] |

| Xanthone derivative (Compound 5) | Cytotoxic Activity (WiDR cells) | IC50 | 9.23 µg/mL | [17] |

| N-[5-(4-bromophenyl)-2-methylpyridin-3-yl]acetamide (4b) | Anti-thrombolytic Activity | % Lysis | 41.32 | [18] |

| 5-(4-Nitrophenyl)-2-methylpyridin-3-amine (4f) | Biofilm Inhibition (E. coli) | % Inhibition | 91.95 | [18] |

Visualizing Key Processes

The following diagrams, generated using the DOT language, illustrate key synthetic pathways and logical relationships in the chemistry of 5-bromopyridine derivatives.

Conclusion

The journey of 5-bromopyridine derivatives from their conceptual origins in classical pyridine chemistry to their current status as indispensable synthetic intermediates is a testament to the enduring power of organic synthesis. The development of robust and versatile synthetic methodologies, most notably palladium-catalyzed cross-coupling reactions, has transformed these once simple halogenated heterocycles into powerful tools for the construction of complex and functionally diverse molecules. As research in medicinal chemistry, materials science, and agrochemicals continues to advance, the demand for innovative molecular architectures will undoubtedly grow. In this context, the humble yet highly adaptable 5-bromopyridine scaffold is poised to remain at the forefront of chemical innovation for the foreseeable future.

References

- 1. openaccessjournals.com [openaccessjournals.com]

- 2. Pyridine | Aromatic, Aliphatic, Nitrogenous | Britannica [britannica.com]

- 3. Pyridine - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. icmpp.ro [icmpp.ro]

- 9. nobelprize.org [nobelprize.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[ c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. dovepress.com [dovepress.com]

- 18. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico prediction and experimental validation of the biological activity of the novel compound (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone. Based on the known bioactivities of structurally similar brominated pyridine and pyrrolidine-containing molecules, this document outlines a focused approach hypothesizing its potential as an anticancer agent, likely acting through the inhibition of key protein kinases. We present a detailed workflow for computational activity prediction, encompassing quantitative structure-activity relationship (QSAR) modeling, pharmacophore analysis, and molecular docking. Furthermore, we provide detailed experimental protocols for the validation of these in silico findings, including cytotoxicity and kinase inhibition assays. This guide is intended to serve as a practical resource for researchers initiating the preclinical evaluation of this and similar novel chemical entities.

Introduction

The pyridine scaffold is a fundamental heterocyclic motif in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] The introduction of a bromine atom can significantly alter the physicochemical properties of the pyridine ring, often enhancing biological activity.[2] Similarly, the pyrrolidine ring is a prevalent feature in many biologically active compounds, contributing to their three-dimensional structure and target interactions.[3] The compound of interest, this compound, combines these two privileged scaffolds. While direct biological data for this specific molecule is not yet available, analysis of analogous structures suggests a strong potential for anticancer activity, possibly through the modulation of critical signaling pathways involved in cancer progression.[2][4]

This guide outlines a systematic approach to predict and validate the therapeutic potential of this compound, with a primary focus on its hypothesized anticancer properties.

Predicted Biological Activity and Potential Targets

Based on the activities of structurally related compounds, the primary hypothesized biological activity for this compound is anticancer activity . Several brominated pyridine and pyrrolidine derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines.[2][3]

Potential Molecular Targets:

A plausible mechanism of action for the hypothesized anticancer activity is the inhibition of protein kinases, which are crucial regulators of cellular signaling and are frequently dysregulated in cancer.[5] Potential kinase targets for this compound, based on the activity of similar compounds, include:

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[5]

-

PIM-1 Kinase: A serine/threonine kinase that is overexpressed in various cancers and plays a role in cell survival and proliferation.[4]

In Silico Prediction Workflow

A multi-step in silico workflow can be employed to predict the biological activity of this compound and identify potential lead compounds.

In Silico Drug Discovery Workflow

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[6]

Methodology:

-

Data Set Collection: Compile a dataset of structurally similar compounds with known anticancer activity (e.g., IC50 values) against relevant cancer cell lines.

-

Molecular Descriptor Calculation: For each molecule in the dataset, calculate a variety of molecular descriptors (e.g., topological, electronic, steric).

-

Model Building: Use statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive QSAR model.

-

Model Validation: Validate the QSAR model using internal and external validation techniques to ensure its predictive power.

-

Activity Prediction: Use the validated QSAR model to predict the anticancer activity of this compound.

Pharmacophore Modeling

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target receptor.

Methodology:

-

Feature Identification: Identify common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) present in a set of known active ligands for the target of interest (e.g., VEGFR-2).

-

Pharmacophore Hypothesis Generation: Generate a 3D pharmacophore hypothesis that defines the spatial arrangement of these features.

-

Database Screening: Use the pharmacophore model as a 3D query to screen large chemical databases for novel compounds that match the hypothesis.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[7]

Methodology:

-

Receptor and Ligand Preparation: Prepare the 3D structures of the target protein (e.g., VEGFR-2, PDB ID: 1YWN) and the ligand, this compound.

-

Binding Site Definition: Define the binding site on the receptor, typically the known active site.

-

Docking Simulation: Use a docking algorithm to explore possible binding poses of the ligand within the receptor's active site.

-

Scoring and Analysis: Score the generated poses based on their predicted binding affinity and analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.

Experimental Validation

In silico predictions must be validated through rigorous experimental testing. The following protocols are fundamental for assessing the hypothesized anticancer activity of this compound.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[2]

Protocol:

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.

-

Cell Seeding: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound and a positive control (e.g., Doxorubicin) for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.

Table 1: Representative Anticancer Activity Data for Brominated Pyridine Analogs

| Compound | Cancer Cell Line | IC50 (µM) |

| Pyridine-urea derivative 8e | MCF-7 (Breast) | 0.22[2] |

| Pyridine-urea derivative 8n | MCF-7 (Breast) | 1.88[2] |

| Novel Pyridine Derivative H42 | SKOV3 (Ovarian) | 0.87[2] |

| Novel Pyridine Derivative H42 | A2780 (Ovarian) | 5.4[2] |

| Doxorubicin (Reference) | MCF-7 (Breast) | 1.93[5] |

Kinase Inhibition Assay (VEGFR-2)

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Protocol:

-

Reaction Setup: In a 96-well plate, combine the reaction buffer, a specific peptide substrate for VEGFR-2, ATP, and various concentrations of this compound.

-

Enzyme Addition: Initiate the kinase reaction by adding the purified recombinant VEGFR-2 kinase domain.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay).

-

IC50 Determination: Calculate the IC50 value, representing the concentration of the compound required to inhibit 50% of the kinase activity.

Table 2: Representative Kinase Inhibitory Activity Data for Pyridine Analogs

| Compound | Kinase Target | IC50 (µM) |

| BPS-1 (Hypothetical) | VEGFR-2 | 3.8[5] |

| BPS-2 (Hypothetical) | VEGFR-2 | 1.5[5] |

| BPS-3 (Hypothetical) | VEGFR-2 | 0.9[5] |

| Sunitinib (Reference) | VEGFR-2 | 0.009 |

Signaling Pathway Visualization

The following diagram illustrates a simplified representation of the VEGFR-2 signaling pathway, a potential target for this compound.

Hypothesized Inhibition of VEGFR-2 Signaling

Conclusion

This technical guide provides a structured and comprehensive approach for the in silico prediction and subsequent experimental validation of the biological activity of this compound. By leveraging computational tools and established experimental protocols, researchers can efficiently evaluate the therapeutic potential of this novel compound, with a primary focus on its promising anticancer properties. The outlined workflow and methodologies are designed to guide the initial stages of drug discovery and development for this and other related chemical entities.

References

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. In-silico activity prediction and docking studies of some 2, 9-disubstituted 8-phenylthio/phenylsulfinyl-9h-purine derivatives as Anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Insilico Drug Design, Synthesis and Evaluation of Anti-inflammatory Activity Pyrimidine Analogue – Biosciences Biotechnology Research Asia [biotech-asia.org]

Solubility Profile of (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract